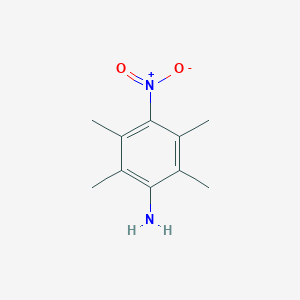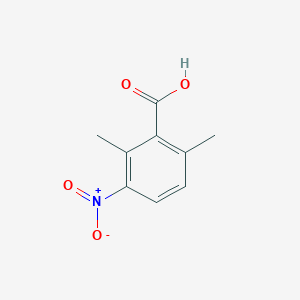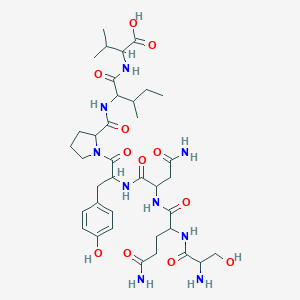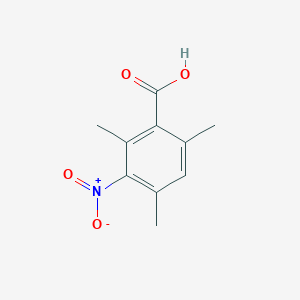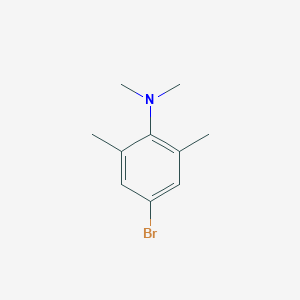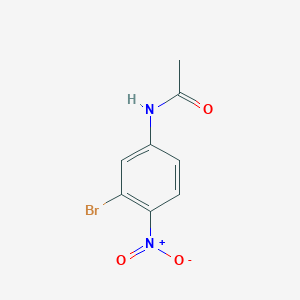
N-(3-bromo-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and is synthesized through a multistep reaction process.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-nitrophenyl)acetamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. It has also been used as a reagent for the synthesis of other organic compounds, such as pyrazoles and pyrazolines, which have potential applications in medicinal chemistry. Additionally, it has been used as a starting material for the synthesis of other fluorescent dyes, such as rhodamine and fluorescein.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-nitrophenyl)acetamide is not well understood. However, it is believed to act as a metal ion chelator, which results in the formation of a fluorescent complex. The fluorescence emission is dependent on the type of metal ion present and the concentration of the metal ion.
Efectos Bioquímicos Y Fisiológicos
N-(3-bromo-4-nitrophenyl)acetamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic at low concentrations and has no significant effect on cell viability. It is also relatively stable under physiological conditions, which makes it a suitable probe for biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-bromo-4-nitrophenyl)acetamide is its high sensitivity and selectivity for metal ion detection. It is also relatively easy to synthesize and has a high purity. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in biological applications. Additionally, its fluorescence emission is dependent on the type of metal ion present, which can limit its applications for certain metal ions.
Direcciones Futuras
There are several future directions for the use of N-(3-bromo-4-nitrophenyl)acetamide. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the product. Another direction is the modification of the chemical structure to improve its solubility in aqueous solutions. Additionally, there is potential for the development of new applications for N-(3-bromo-4-nitrophenyl)acetamide, such as in the detection of other biomolecules or in the development of new fluorescent dyes. Overall, the potential applications of N-(3-bromo-4-nitrophenyl)acetamide are vast and varied, making it an exciting area for future research.
Métodos De Síntesis
The synthesis of N-(3-bromo-4-nitrophenyl)acetamide involves a multistep reaction process that includes the condensation of 3-bromo-4-nitroaniline with acetic anhydride, followed by the addition of hydrochloric acid and sodium acetate. The final product is obtained by recrystallization from ethanol. The process is relatively simple and yields a high purity product.
Propiedades
Número CAS |
19230-47-8 |
|---|---|
Nombre del producto |
N-(3-bromo-4-nitrophenyl)acetamide |
Fórmula molecular |
C8H7BrN2O3 |
Peso molecular |
259.06 g/mol |
Nombre IUPAC |
N-(3-bromo-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,1H3,(H,10,12) |
Clave InChI |
VITVFULPBGHUKO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Br |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



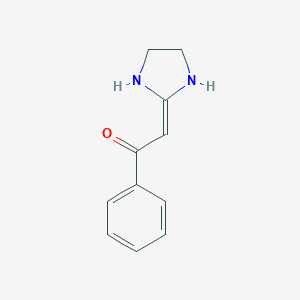
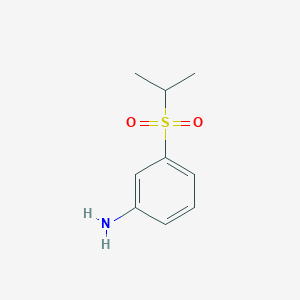
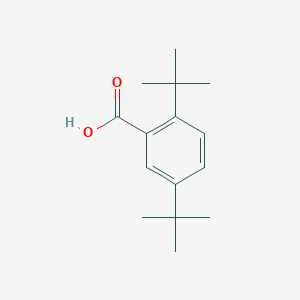
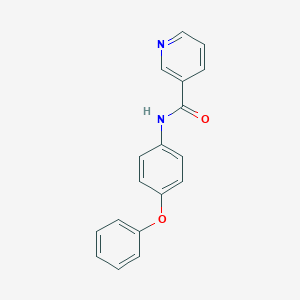
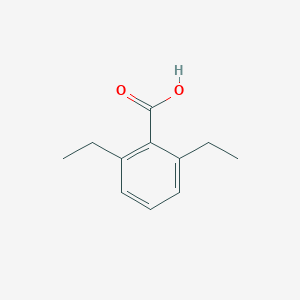
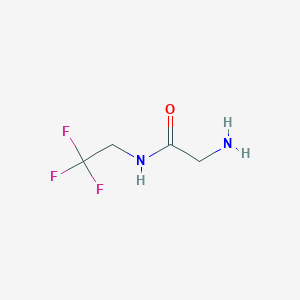
![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)
